molecular formula C9H16O B8195771 (S)-3-tert-Butylcyclopentanone

(S)-3-tert-Butylcyclopentanone

Cat. No. B8195771
M. Wt: 140.22 g/mol
InChI Key: YNZLLBXTQLRISL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-tert-Butylcyclopentanone is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-tert-Butylcyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-tert-Butylcyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Intermediate for Sphingosine 1-Phosphate-1 Receptor Agonists : Asano et al. (2013) described its use as a key intermediate in the synthesis of novel sphingosine 1-phosphate-1 receptor agonists (Asano et al., 2013).

  • Evaluating Drug Analogues : Westphal et al. (2015) discussed its role in evaluating tert-butyl isosteres in drug analogues, such as bosentan and vercirnon (Westphal et al., 2015).

  • Catalyst for Enantioselective Aminations : Kumar et al. (2016) identified it as an effective hydrogen bond donor catalyst for enantioselective α-aminations of 1,3-dicarbonyl compounds (Kumar et al., 2016).

  • Intermediate in Alkaloid Synthesis : Chuang et al. (2011) used it as a versatile intermediate in the total synthesis of (–)-3-demethoxyerythratidinone, an alkaloid (Chuang et al., 2011).

  • Antioxidant and Neuroprotective Effects : Wang et al. (2014) explored the use of tert-butylhydroquinone (tBHQ), a related compound, in ameliorating early brain injury and cognitive dysfunction after subarachnoid hemorrhage (Wang et al., 2014).

  • Anticarcinogenic Effects : De Long et al. (1985) reported on the anticarcinogenic effects of 2-tert-butyl-4-hydroxyanisole (BHA), another related compound, due to the induction of detoxifying enzymes (De Long et al., 1985).

  • Metabolism and Biological Effects : Armstrong and Wattenberg (1985) studied the metabolism of 3-tert-butylhydroxyanisole (3-BHA) to elucidate its biological effects (Armstrong & Wattenberg, 1985).

  • Synthesis of Enantioenriched Analogues : Wong et al. (2019) utilized it in the synthesis of enantioenriched analogues of phenylglycine and tarenflurbil (Wong et al., 2019).

  • Toxicity Studies : Peters et al. (1996) examined the toxic effects of glutathione conjugates of tert-butyl-hydroquinone on the kidney and bladder (Peters et al., 1996).

  • Bioisostere in Drug Discovery : Kanazawa and Uchiyama (2018) described the use of bicyclo[1.1.1]pentane (BCP), a bioisostere, in drug discovery due to its high passive permeability, water solubility, and improved metabolic stability (Kanazawa & Uchiyama, 2018).

properties

IUPAC Name

(3S)-3-tert-butylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2,3)7-4-5-8(10)6-7/h7H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZLLBXTQLRISL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-tert-butylcyclopentan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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